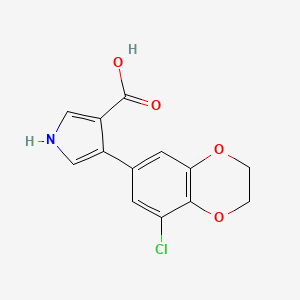
4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
4-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO4 and its molecular weight is 279.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₀ClNO₄
- Molecular Weight : 279.68 g/mol
- CAS Number : 1096815-60-9
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Specifically, research indicates that the synthesized derivatives containing the pyrrole scaffold show promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organisms | Inhibition Zone (mm) |
|---|---|---|---|
| Pyrrole Derivative A | Antibacterial | Staphylococcus aureus | 20 |
| Pyrrole Derivative B | Antifungal | Candida albicans | 18 |
| Pyrrole Derivative C | Antibacterial | Escherichia coli | 22 |
Note: The inhibition zones were measured using standard disc diffusion methods against various bacterial and fungal strains .
The mechanism by which pyrrole derivatives exert their antimicrobial effects is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the heterocyclic ring structure enhances their interaction with cellular components, leading to increased permeability and subsequent cell death.
Study 1: Synthesis and Evaluation
In a study published in the Asian Journal of Pharmaceutical and Clinical Research, researchers synthesized a series of pyrrole derivatives, including this compound. The compounds were screened for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited notable antibacterial activity comparable to standard antibiotics .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of pyrrole derivatives. It was found that modifications in the substituents on the pyrrole ring significantly influenced their biological activity. For instance, introducing electron-withdrawing groups enhanced antibacterial potency against resistant strains .
Propriétés
IUPAC Name |
4-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGUVBRTNCBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















